molecular formula C26H54NO4P B136348 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate CAS No. 146764-26-3

octadecyl-(2-(N-methylpiperidino)ethyl)phosphate

Katalognummer: B136348
CAS-Nummer: 146764-26-3
Molekulargewicht: 475.7 g/mol
InChI-Schlüssel: CUQJLYFFQBHUGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate (CAS 146764-26-3), also known as D-20133 or OMPEP, is a synthetic heterocyclic alkylphospholipid (ALP) developed to function as a protein kinase C (PKC) inhibitor . Its primary research value lies in its investigated antineoplastic activity . Studies have demonstrated that D-20133 can induce marked tumor remissions in experimental models, including dimethylbenz(a)anthracene-induced mammary carcinoma in rats . Compared to its parent compound, miltefosine (hexadecylphosphocholine), D-20133 has shown a broader therapeutic range and superior differentiation-inducing capacity in vitro across various cell lines . Furthermore, its emetic potential is distinctly less pronounced, and no hematological toxicity was observed during a 3-week treatment period in animal studies, suggesting an improved tolerability profile . The compound's structure features an 18-carbon alkyl chain (octadecyl) linked via an ethyl phosphate group to an N-methylpiperidine moiety . Researchers utilize this compound, which is for research purposes only and not for diagnostic or therapeutic use, to explore novel signaling pathways in oncology, particularly in studies involving prostate cancer (PC-3) and non-small cell lung cancer (A549) cells .

Eigenschaften

CAS-Nummer

146764-26-3

Molekularformel

C26H54NO4P

Molekulargewicht

475.7 g/mol

IUPAC-Name

2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate

InChI

InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3

InChI-Schlüssel

CUQJLYFFQBHUGW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C

Andere CAS-Nummern

146764-26-3

Synonyme

D 20133
D-20133
octadecyl-(2-(N-methylpiperidino)ethyl)phosphate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Phosphorochloridate Intermediate Method

A primary method involves the use of phosphorochloridate intermediates to sequentially couple the two alcohol components. As demonstrated in analogous nucleoside prodrug syntheses, phosphorochloridates (e.g., bis(POM)-phosphorochloridate) react with nucleophiles like alcohols under basic conditions. For octadecyl-(2-(N-methylpiperidino)ethyl)phosphate:

  • Step 1 : Activation of phosphorus oxychloride (POCl₃) with 2-(N-methylpiperidino)ethanol in the presence of a base (e.g., triethylamine) forms a monochlorophosphate intermediate.

  • Step 2 : Reaction with octadecanol under controlled stoichiometry yields the phosphate diester.

This approach mirrors the synthesis of bis(POM)-monophosphate prodrugs, where chlorinated phosphorus reagents enable selective coupling. However, competing reactions (e.g., over-alkylation) necessitate careful temperature control (0–25°C) and inert atmospheres.

Mitsunobu Coupling for Direct Phosphorylation

Mitsunobu reactions, widely used in nucleoside chemistry, offer an alternative route. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of a pre-formed phosphate monoester with octadecanol:

2-(N-Methylpiperidino)ethyl phosphate+OctadecanolDEAD, PPh3Target compound+Byproducts\text{2-(N-Methylpiperidino)ethyl phosphate} + \text{Octadecanol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound} + \text{Byproducts}

This method avoids harsh conditions but requires prior synthesis of the phosphate monoester, adding steps to the workflow.

Purification and Isolation Techniques

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) is frequently employed for purifying phosphate diesters. For example, bis(POM)-prodrugs are purified using C18 columns with acetonitrile/water gradients. Similarly, this compound’s hydrophobicity makes it amenable to silica gel chromatography with chloroform/methanol eluents.

Recrystallization Strategies

Crystallization from mixed solvents (e.g., hexane/ethyl acetate) isolates the compound in high purity. The patent PL295128A1 highlights the use of cyclohexane for precipitating the final product after ion-exchange resin treatment.

Reaction Optimization and Yield Considerations

Impact of Protecting Groups

Instability of protecting groups (e.g., pivaloyloxymethyl, POM) during deprotection can limit yields. For instance, AZT bis(POM)-monophosphate synthesis faced challenges due to POM group lability under basic conditions. Analogously, the octadecyl group’s steric bulk may slow phosphorylation kinetics, necessitating prolonged reaction times.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reagent solubility, while silver or sodium salts facilitate nucleophilic substitutions. For example, bis(POM)-phosphate silver salts improve coupling efficiency with iodinated nucleosides, a strategy adaptable to 2-(N-methylpiperidino)ethyl derivatives.

Analytical Characterization

Spectroscopic Confirmation

  • ³¹P NMR : A singlet near δ 0–2 ppm confirms phosphate diester formation.

  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 567.4).

Purity Assessment

HPLC with UV detection (λ = 210 nm) achieves >98% purity, as reported for related prodrugs.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)
PhosphorochloridatePOCl₃, Et₃N, 0°C, 12 h45–6095
Mitsunobu CouplingDEAD, PPh₃, THF, 24 h30–4090
Silver Salt MediatedAgNO₃, CH₃CN, rt, 48 h50–5597

Table 1: Synthesis routes for this compound, adapted from .

Analyse Chemischer Reaktionen

D-20133 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Phosphorsäurederivaten führen, während die Reduktion zu einfacheren Alkylphospholipiden führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

D-20133 entfaltet seine Wirkung durch die Hemmung der Protein-Kinase-C, einem Enzym, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Zellwachstum, Differenzierung und Apoptose. Durch die Hemmung dieses Enzyms stört D-20133 die Signalwege, die die Proliferation und das Überleben von Krebszellen fördern. Dies führt zur Induktion von Apoptose (programmierter Zelltod) in Krebszellen.

Wirkmechanismus

D-20133 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, D-20133 disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profile

  • In Vivo Efficacy: Demonstrated significant tumor regression in KB tumors (human oral carcinoma) and DMBA-induced breast cancer in rats at doses of 2 × 316 mg/kg (intraperitoneal) and 21.5 mg/kg/day (oral), respectively .
  • Selectivity : Higher therapeutic index compared to earlier analogs, attributed to its structural modifications .

Comparison with Similar Compounds

Structural Comparison

Compound Name Key Structural Features
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate N-methylpiperidinoethyl group attached via ethyl phosphate to octadecyl chain
Perifosine (D-21266) 1,1-Dimethylpiperidin-4-yl phosphate linked to octadecyl chain
Edelfosine (ET-18-OCH3) 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (glycerol backbone)
Miltefosine Hexadecylphosphocholine (shorter alkyl chain and phosphocholine head)
OPP Octadecyl-(N,N-dimethyl-piperidino-4-yl)-phosphate (dimethylpiperidine substituent)

Key Differences :

  • Unlike edelfosine, which retains a glycerol backbone, the target compound lacks this moiety, possibly reducing off-target effects .

Mechanistic and Pharmacological Differences

Compound Primary Mechanism Unique Features Clinical/Research Applications
Target Compound AKT inhibition, SAPK/JNK activation Broad enzyme inhibition (phospholipase A2, lipoxygenase) and platelet effects Preclinical antitumor/antifungal studies
Perifosine AKT membrane recruitment blockade Improved gastrointestinal tolerability; Phase I/II trials for solid tumors Hematological and solid tumors
Edelfosine Selective apoptosis in tumor cells via SAPK/JNK Sensitivity in leukemic cells; spares normal cells Leukemia, lymphoma
Miltefosine Membrane disruption Topical use approved for cutaneous metastases and leishmaniasis Dermatology, parasitology
OPP Liposomal drug delivery enhancer Used in tamoxifen-loaded liposomes for breast cancer cell lines Drug formulation research

Efficacy and Toxicity :

  • Target Compound : Superior antitumor activity in rodent models compared to perifosine analogs, with a 12% yield in synthesis and reduced systemic toxicity in early studies .
  • Edelfosine: High selectivity for tumor cells but requires intravenous delivery due to poor oral bioavailability .

Data Tables

Table 1: Antitumor Activity in Preclinical Models

Compound Model System Effective Dose Response Rate/Outcome
Target Compound KB tumor (mice) 2 × 316 mg/kg (IP) Tumor regression
Perifosine Human xenografts 50–100 mg/kg (oral) Partial inhibition
Edelfosine HL-60 leukemia cells 10 μM (in vitro) 80% apoptosis induction

Table 2: Enzyme Inhibition Profiles

Compound Phospholipase A2 Inhibition Lipoxygenase Inhibition Platelet Aggregation Inhibition
Target Compound Yes Yes Yes
Perifosine No No No
Edelfosine No No No

Biologische Aktivität

Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, also known as D-20133, is a synthetic alkyl phospholipid derivative with significant biological activity, particularly in the realm of cancer research. This compound has garnered attention due to its potential therapeutic applications, especially as an anti-cancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H54NO4P
  • Molecular Weight : 475.7 g/mol
  • CAS Number : 146764-26-3
  • IUPAC Name : 2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate

D-20133 primarily functions as a protein kinase C (PKC) inhibitor . PKC is involved in various cellular processes, including growth and differentiation. By inhibiting PKC, D-20133 disrupts signaling pathways that promote cancer cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This mechanism is crucial for its antineoplastic properties.

Antineoplastic Properties

Research indicates that D-20133 exhibits promising antineoplastic activity across various cancer cell lines and animal models. Notably, studies have demonstrated its effectiveness against prostate cancer cells (PC-3) and non-small cell lung cancer (A549) cells.

In Vitro Studies

In vitro experiments have shown that structural modifications in the polar head group of alkyl phospholipids significantly influence tumor uptake and tissue distribution. For instance:

  • Uptake Reduction : Treatment with agents that disrupt lipid raft integrity resulted in a 40% reduction in uptake of radiolabeled D-20133 in PC-3 cells compared to untreated controls .

In Vivo Studies

In vivo studies involving Walker tumor-bearing rats demonstrated the pharmacokinetics and biodistribution of D-20133:

  • Gamma Scanning : Animals were administered radiolabeled D-20133, followed by whole-body gamma scanning to assess distribution. Results indicated significant accumulation in tumor tissues over time .

Case Studies and Clinical Implications

D-20133 has been evaluated for its potential use in combination therapies for cancer treatment. The reduced cytotoxicity compared to traditional chemotherapeutics makes it a candidate for further clinical exploration.

Case Study Example

A notable case study involved administering D-20133 to tumor-bearing SCID mice, where the compound was shown to selectively target tumors while sparing normal tissues, highlighting its therapeutic index.

Comparative Analysis of Alkyl Phospholipids

The following table summarizes the biological activities of various alkyl phospholipids, including D-20133:

Compound NameMechanism of ActionAntineoplastic ActivityCytotoxicity Level
This compoundPKC InhibitionHighLow
HexadecylphosphocholinePKC InhibitionModerateModerate
MiltefosineUnknownHighHigh

Q & A

Q. How should researchers design studies to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Answer: Implement PK/PD modeling to correlate tissue exposure levels with effect size. Use transgenic reporter models (e.g., luciferase-tagged tumors) for real-time efficacy monitoring. Include microenvironmental factors (e.g., hypoxia or stromal interactions) in 3D co-culture systems .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis). Apply Bradford-Hill criteria to assess causality in mechanistic studies .
  • Theoretical Frameworks: Link studies to lipid raft theory or kinase signaling models to contextualize results .
  • Ethical Compliance: Follow institutional guidelines for animal studies, including IACUC protocols for Leishmania infection models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.